molecular formula C12H16N2O2 B7807725 2-Amino-1-(morpholin-4-yl)-2-phenylethanone

2-Amino-1-(morpholin-4-yl)-2-phenylethanone

Cat. No.: B7807725
M. Wt: 220.27 g/mol
InChI Key: GNVKZAJTOADBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(morpholin-4-yl)-2-phenylethanone is a chemical compound with the molecular formula C12H17N2O2. It is a versatile compound used in various fields of scientific research, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes an amino group, a morpholine ring, and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(morpholin-4-yl)-2-phenylethanone typically involves the reaction of morpholine with a suitable precursor, such as 2-phenylacetyl chloride, in the presence of a base like triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity reagents and solvents to achieve a high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(morpholin-4-yl)-2-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-Amino-1-(morpholin-4-yl)-2-phenylethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(morpholin-4-yl)-2-phenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(piperidin-4-yl)-2-phenylethanone
  • 2-Amino-1-(pyrrolidin-4-yl)-2-phenylethanone
  • 2-Amino-1-(morpholin-4-yl)-2-phenylpropanone

Uniqueness

2-Amino-1-(morpholin-4-yl)-2-phenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring, in particular, enhances its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

2-amino-1-morpholin-4-yl-2-phenylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-11(10-4-2-1-3-5-10)12(15)14-6-8-16-9-7-14/h1-5,11H,6-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVKZAJTOADBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (2-morpholin-4-yl-2-oxo-1-phenylethyl)carbamic acid tert-butyl ester (3.0 mmol) in CH2Cl2 (6.0 mL) is added TFA (2.0 mL) at 0° C. After stirring at room temperature for 24 h, the reaction mixture is basified to pH 8 with sat. aq NaHCO3. The mixture is extracted with CH2Cl2, and then the combined organic extracts are dried over Na2SO4 and concentrated in vacuo to give the title compound; 1H NMR (CDCl3) δ 2.02 (s, 2H), 3.09-3.14 (m, 1H), 3.20-3.25 (m, 1H), 3.34-3.40 (m, 1H), 3.46-3.60 (m, 3H), 3.65-3.71 (m, 1H), 3.74-3.80 (m, 1H), 7.27-7.34 (m, 5H).
Quantity
3 mmol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.